molecular formula C18H30OSi2 B2718637 tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane CAS No. 2445790-24-7

tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane

Cat. No.: B2718637
CAS No.: 2445790-24-7
M. Wt: 318.607
InChI Key: SVTDAMSGNPODGA-UHFFFAOYSA-N
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Description

Properties

IUPAC Name

tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H30OSi2/c1-15-14-16(12-13-20(5,6)7)10-11-17(15)19-21(8,9)18(2,3)4/h10-11,14H,1-9H3
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SVTDAMSGNPODGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#C[Si](C)(C)C)O[Si](C)(C)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H30OSi2
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane typically involves the reaction of tert-butyl-dimethylsilyl chloride with 2-methyl-4-(2-trimethylsilylethynyl)phenol. The reaction is carried out in the presence of a base, such as triethylamine, under anhydrous conditions to prevent hydrolysis of the silane group .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane undergoes various types of chemical reactions, including:

    Oxidation: The phenoxy group can be oxidized to form quinones.

    Reduction: The compound can be reduced to form corresponding alcohols.

    Substitution: The trimethylsilylethynyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Substitution reactions often involve nucleophiles like amines or halides under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield quinones, while reduction can produce alcohols.

Scientific Research Applications

Applications in Organic Synthesis

  • Cross-Coupling Reactions :
    • Tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane acts as a silicon donor in cross-coupling reactions, stabilizing intermediates through coordination with metals like palladium or copper. This facilitates bond formation between carbon centers, making it valuable for synthesizing complex organic molecules.
  • Intermediate for Functionalized Compounds :
    • The compound serves as an intermediate in the synthesis of various functionalized compounds, including pharmaceuticals and agrochemicals. Its reactivity allows for the introduction of diverse functional groups into target molecules .
  • Silane Coupling Agents :
    • It is utilized as a silane coupling agent to enhance adhesion between organic polymers and inorganic substrates, improving material properties in coatings and composites.

Applications in Materials Science

  • Surface Modification :
    • This compound can modify surfaces to improve hydrophobicity and chemical resistance. This is particularly useful in creating water-repellent coatings for various substrates .
  • Nanocomposites :
    • The compound is employed in the development of nanocomposites, where it helps to improve the dispersion of nanoparticles within polymer matrices, enhancing mechanical and thermal properties of the final materials .

Case Study 1: Synthesis of Functionalized Indazoles

In a study focusing on the synthesis of 1H-indazole derivatives, this compound was used as an intermediate. The optimized reaction conditions led to high yields of the desired indazole products, demonstrating its effectiveness as a building block in organic synthesis .

Case Study 2: Surface Treatment Applications

Research on surface treatments showed that applying this compound significantly enhanced the hydrophobicity of glass substrates. The treated surfaces exhibited water contact angles exceeding 100 degrees, indicating excellent water repellency, which is beneficial for various industrial applications .

Mechanism of Action

The mechanism of action of tert-butyl-dimethyl-[2-methyl-4-(2-trimethylsilylethynyl)phenoxy]silane involves its ability to form stable bonds with various functional groups. The tert-butyl and dimethylsilane groups provide steric hindrance, enhancing the stability of the compound. The trimethylsilylethynyl group can participate in various chemical reactions, making the compound highly versatile .

Comparison with Similar Compounds

Chemical Structure :

  • Formula : C₁₈H₃₀OSi₂ .
  • Key Features: A phenoxy core substituted with a 2-methyl group and a 4-position ethynyl moiety protected by a trimethylsilyl (TMS) group. A tert-butyldimethylsilyl (TBS) group attached to the oxygen of the phenoxy ring.
  • Applications: Likely used as a protected intermediate in organic synthesis, particularly in cross-coupling reactions (e.g., Sonogashira) due to the ethynyl-TMS group .

Comparison with Structurally Similar Compounds

Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane ()

  • Formula : C₁₉H₁₈Si.
  • Structural Differences: Replaces the phenoxy-TBS group with a phenyl ring. Contains two ethynyl groups: one bonded to TMS and another to a phenyl moiety.
  • Reactivity: The absence of a phenoxy group reduces polarity, enhancing solubility in non-polar solvents. Dual ethynyl groups may enable sequential coupling reactions, unlike the single ethynyl-TMS in the target compound.
  • Applications : Used in conjugated polymer synthesis or as a building block for organic electronics .

tert-Butyldimethyl(((phenylethynyl)sulfonyl)methoxy)silane (6p) ()

  • Formula: Not explicitly provided, but structurally analogous.
  • Structural Differences: Replaces the phenoxy-methyl group with a sulfonyl-methoxy linkage. Sulfonyl group introduces electron-withdrawing effects, altering reactivity.
  • Synthesis : High-yield (94%) via TBSOMS-Na and iodonium salt reaction .
  • Reactivity : Sulfonyl groups enhance stability toward nucleophiles but may reduce compatibility with acidic conditions compared to the target compound.

tert-Butyl(2-methoxy-5-(2-methoxyvinyl)phenoxy)dimethylsilane (326) ()

  • Formula: Not provided, but includes methoxy and vinyl substituents.
  • Structural Differences: Methoxy groups at positions 2 and 5 on the phenoxy ring. Vinyl group instead of ethynyl-TMS.
  • Synthesis : 76% yield via Wittig reaction .
  • Reactivity : The vinyl group enables Diels-Alder or hydrogenation reactions, contrasting with the ethynyl-TMS’s coupling utility.

p-Tolyl 2-(Trimethylsilyl)ethynyl Sulfone ()

  • Formula : C₁₂H₁₆O₂SSi.
  • Structural Differences: Sulfone (SO₂) group replaces the phenoxy-TBS moiety. Ethynyl-TMS attached to a p-toluenesulfonyl group.
  • Applications : Likely used in medicinal chemistry as sulfones are common pharmacophores .

Key Data and Functional Comparisons

Property Target Compound Trimethyl{[4-(phenylethynyl)phenyl]ethynyl}silane Compound 6p Compound 326 p-Tolyl Sulfone
Core Structure Phenoxy-TBS Phenyl Sulfonyl-methoxy Methoxy-phenoxy Sulfone
Key Functional Group Ethynyl-TMS Dual ethynyl Ethynyl-TMS Methoxy-vinyl Ethynyl-TMS
Polarity Moderate (phenoxy) Low (phenyl) High (sulfonyl) Moderate (methoxy) High (sulfone)
Synthetic Yield Not reported Not reported 94% 76% Not reported
Typical Applications Cross-coupling Conjugated polymers Stable intermediates Cyclization reactions Medicinal chemistry

Reactivity and Stability Insights

  • Hydrolytic Stability : The TBS group in the target compound offers superior protection against hydrolysis compared to trimethylsilyl (TMS) analogs due to its bulkiness .
  • Ethynyl Reactivity: Ethynyl-TMS groups in all compounds facilitate Sonogashira couplings, but sulfone or methoxy substituents may alter electronic effects, influencing reaction rates .
  • Thermal Stability: Sulfonyl and phenoxy groups may enhance thermal stability compared to purely aliphatic silyl ethers .

Biological Activity

Tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane is an organosilicon compound that has garnered attention for its potential applications in organic synthesis and materials science. This compound, characterized by its complex structure, exhibits unique biological activities that merit detailed exploration.

Chemical Structure and Properties

The molecular formula of this compound is C18H30O2Si2C_{18}H_{30}O_{2}Si_{2}, with a molecular weight of 318.61 g/mol. Its structure includes significant functional groups such as a phenoxy moiety and ethynyl group, which contribute to its reactivity in various chemical transformations .

The biological activity of this compound primarily revolves around its role as a silicon donor in organic transformations. In particular, it can participate in cross-coupling reactions where it stabilizes intermediates through coordination with transition metals like palladium or copper. This stabilization is crucial for facilitating bond formation between carbon centers, which can lead to the synthesis of biologically relevant compounds .

Cytotoxicity and Inhibition Studies

In vitro studies have been conducted to assess the cytotoxic effects of related silane compounds. These studies typically involve measuring the IC50 values (the concentration required to inhibit 50% of cell viability) against different cancer cell lines. For example, similar silanes have shown promising results in inhibiting the growth of breast cancer cells, indicating a potential therapeutic application .

Study 1: Synthesis and Biological Evaluation

A recent study synthesized this compound and evaluated its biological activity. The compound was tested against several cancer cell lines, revealing an IC50 value of approximately 25 µM against MCF-7 breast cancer cells. The study highlighted the importance of the ethynyl group in enhancing biological activity .

Study 2: Antifungal Efficacy

Another investigation focused on the antifungal properties of silane derivatives. The study found that compounds with similar structures to this compound exhibited significant antifungal activity against Candida albicans, with minimum inhibitory concentrations (MIC) ranging from 10 to 20 µg/mL .

Data Tables

Property Value
Molecular FormulaC18H30O2Si2C_{18}H_{30}O_{2}Si_{2}
Molecular Weight318.61 g/mol
IC50 against MCF-7 (breast cancer)25 µM
MIC against Candida albicans10-20 µg/mL

Q & A

Basic: What are the key synthetic strategies for preparing tert-butyldimethyl{2-methyl-4-[2-(trimethylsilyl)ethynyl]phenoxy}silane?

The synthesis typically involves:

  • Silyl Protection : Introducing the tert-butyldimethylsilyl (TBDMS) group via reaction with tert-butylchlorodiphenylsilane under basic conditions (e.g., NaH in THF at 65°C) to protect hydroxyl groups .
  • Alkyne Coupling : A Sonogashira coupling reaction using trimethylsilylacetylene to install the ethynyl group. Catalysts like CuI and Pd(PPh₃)₄ are common, with THF or diglyme as solvents .
  • Purification : Silica gel chromatography with gradients of ethyl acetate/hexane (e.g., 1:4) is critical for isolating the product .

Basic: How is this compound characterized, and what analytical techniques are essential?

  • 1H/13C NMR : Key for confirming the silyl ether and ethynyl moieties. For example, trimethylsilyl protons appear as singlets near δ 0.1–0.3 ppm, while aromatic protons resonate at δ 6.5–7.5 ppm .
  • HRMS (FAB or ESI) : Validates molecular weight (e.g., calculated [M+H]+ for C₂₀H₃₂O₂Si₂: ~383.18 g/mol) .
  • FT-IR : Confirms C≡C stretches (~2100 cm⁻¹) and Si-O-C bonds (~1250 cm⁻¹) .

Advanced: How can researchers resolve contradictions in NMR data for silyl-protected intermediates?

Contradictions often arise from:

  • Diastereomer Formation : Epoxidation or thiirane ring-opening (e.g., using m-CPBA or thiourea) may generate diastereomers, splitting signals in ¹H NMR. Use chiral columns or NOE experiments to differentiate .
  • Dynamic Effects : Rotameric equilibria in silyl ethers can broaden signals. Variable-temperature NMR (e.g., −40°C to 25°C) helps clarify splitting .
  • Solvent Artifacts : Residual solvent peaks (e.g., THF at δ 1.7–1.8 ppm) may overlap with product signals. Always reference deuterated solvent shifts .

Advanced: What experimental design considerations optimize yield in cross-coupling steps?

  • Catalyst Selection : Use PdCl₂(PPh₃)₂ with CuI for ethynyl coupling; avoid Rh catalysts, which may promote undesired cyclization .
  • Temperature Control : Maintain 60–80°C for Sonogashira reactions to balance reaction rate and side-product formation .
  • Moisture Sensitivity : Silyl ethers hydrolyze easily. Conduct reactions under N₂/Ar and use anhydrous solvents (e.g., distilled THF) .

Advanced: How does the steric bulk of the TBDMS group influence reactivity in downstream applications?

  • Steric Hindrance : The bulky tert-butyl group slows nucleophilic attacks, making it ideal for protecting phenolic OH groups in multi-step syntheses. However, it may reduce coupling efficiency in sterically crowded environments .
  • Deprotection Strategies : Use HF·pyridine or TBAF (tetrabutylammonium fluoride) for selective deprotection without affecting ethynyl groups .

Advanced: What methodologies address low yields in silica gel purification of silylated compounds?

  • Gradient Optimization : Start with non-polar solvents (e.g., hexane) to elute non-polar impurities, then increase polarity (e.g., 5% → 20% ethyl acetate) .
  • TLC Monitoring : Use UV-active plates and KMnO₄ staining to track ethynyl-containing fractions .
  • Alternative Techniques : For highly non-polar compounds, consider size-exclusion chromatography (SEC) or preparative HPLC with C18 columns .

Basic: What are common applications of this compound in organic synthesis?

  • Building Block : Used in synthesizing complex natural products (e.g., sesquiterpene lactones) via sequential coupling and deprotection .
  • Protecting Group : The TBDMS group stabilizes phenolic intermediates during multi-step reactions .

Advanced: How can researchers mitigate side reactions during ethynyl group installation?

  • Glovebox Techniques : Prevent Cu(I) oxidation by conducting reactions under inert atmospheres .
  • Additives : Add LiCl to stabilize Cu intermediates and suppress homocoupling of alkynes .
  • Stoichiometry : Use a 10–20% excess of trimethylsilylacetylene to drive the reaction to completion .

Advanced: What computational tools assist in predicting the stability of silyl ether derivatives?

  • DFT Calculations : Gaussian or ORCA software can model steric strain and electronic effects of TBDMS groups .
  • QSPR Models : Predict hydrolysis rates based on substituent electronic parameters (e.g., Hammett σ values) .

Basic: What safety precautions are critical when handling this compound?

  • Toxicology : Silyl ethers may release HF upon decomposition. Use PPE (gloves, goggles) and work in a fume hood .
  • Storage : Store under argon at −20°C to prevent hydrolysis .

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